2,6-Dimethylacetanilide undergoes iodination by electrophylic substitution reaction of chloroacetanilide, in the presence of ferroiodide and copperchloride as catalyst, to form 4-iodine-2,6-dimethylacetanilide.
Lidocaine impurity
N-(2,6-Dimethylphenyl)acetamide
CAS No.: 2198-53-0
Cat. No.: VC21337925
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2198-53-0 |
---|---|
Molecular Formula | C10H13NO |
Molecular Weight | 163.22 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)acetamide |
Standard InChI | InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12) |
Standard InChI Key | NRPTXWYBRKRZES-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)NC(=O)C |
Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C |
Appearance | Tan Solid |
Melting Point | 178-180°C |
Chemical Identity and Structural Characteristics
N-(2,6-Dimethylphenyl)acetamide, also known by several synonyms including 2,6-dimethylacetanilide and N-acetyl-2,6-xylidine, is characterized by its unique structural arrangement. The compound consists of an acetamide group connected to a benzene ring with methyl substituents at the 2 and 6 positions, creating steric effects that influence its chemical behavior and reactivity.
Basic Identification and Nomenclature
The compound is officially identified through several standardized designations:
Parameter | Value |
---|---|
CAS Number | 2198-53-0 |
Molecular Formula | C₁₀H₁₃NO |
EINECS Number | 214-460-7 |
Alternate ID | MFCD00008675 |
The presence of multiple synonyms in chemical databases reflects the compound's prevalence in different chemical contexts. These alternate names include N-acetyl-2,6-dimethylaniline, 2',6'-acetoxylidide, and 2,6-dimethyl-N-acetanilide .
Structural Features
The compound's structure consists of a phenyl ring with two methyl groups positioned symmetrically at the 2 and 6 positions, and an acetamide group (CH₃CONH-) attached to the nitrogen. This arrangement creates a distinctive spatial configuration that influences the compound's intermolecular interactions and reactivity profiles.
Physical and Chemical Properties
N-(2,6-Dimethylphenyl)acetamide exhibits physical properties that are characteristic of aromatic amides, demonstrating relatively high melting and boiling points due to hydrogen bonding capabilities through its amide functionality.
Key Physical Properties
The compound's physical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Weight | 163.21600 g/mol |
Physical State | Solid |
Density | 1.052 g/cm³ |
Melting Point | 182-184°C |
Boiling Point | 282.6°C at 760 mmHg |
Flash Point | 163°C |
Vapor Pressure | 0.00332 mmHg at 25°C |
Refractive Index | 1.56 |
These physical properties indicate a relatively stable compound with low volatility at ambient conditions .
Chemical Characteristics
The compound possesses an amide functional group that can participate in hydrogen bonding as both donor and acceptor. This characteristic influences its solubility profile, with moderate solubility in polar organic solvents and limited water solubility. Several calculated properties provide insight into its chemical behavior:
Property | Value |
---|---|
PSA (Polar Surface Area) | 29.10000 |
LogP | 2.33480 |
Exact Mass | 163.10000 |
The LogP value of 2.33480 suggests a moderate lipophilicity, indicating potential for membrane permeation in biological systems .
Classification | Details |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H302 + H312 + H332-H315-H319-H335 |
Precautionary Statements | P261-P280-P305 + P351 + P338 |
Hazard Codes | Xn: Harmful |
Risk Phrases | R22; R36/37/38 |
Safety Phrases | S26-S36 |
These classifications indicate that the compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause irritation to eyes, respiratory system, and skin .
Structural Relationships and Related Compounds
N-(2,6-Dimethylphenyl)acetamide shares structural similarities with several related compounds that appear in pharmaceutical research and organic synthesis.
Chemical Relatives
Several related compounds demonstrate structural similarities to N-(2,6-Dimethylphenyl)acetamide:
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N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide: Contains a thienyl substituent and forms crystal structures with interesting hydrogen bonding patterns .
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N-(4-amino-2,6-dimethylphenyl)acetamide: Features an additional amino group at the 4-position of the phenyl ring, altering its chemical properties and reactivity .
Pharmaceutical Significance
N-(2,6-Dimethylphenyl)acetamide is identified as "Lidocaine Impurity 5" in pharmaceutical contexts, suggesting its relevance in the quality control and analysis of lidocaine, a widely used local anesthetic . This connection underscores the compound's importance in pharmaceutical manufacturing and quality assurance processes.
Synthesis and Preparation Methods
The synthesis of N-(2,6-Dimethylphenyl)acetamide typically involves the acylation of 2,6-dimethylaniline with acetyl chloride or acetic anhydride under appropriate conditions.
General Synthesis Approach
While the search results don't provide a specific synthesis method for N-(2,6-Dimethylphenyl)acetamide, related compounds offer insight into potential synthesis routes. For example, N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide was synthesized by reacting 2,6-dimethylaniline with 2-thienylacetyl chloride in tetrahydrofuran, followed by extraction and purification steps .
By analogy, N-(2,6-Dimethylphenyl)acetamide could be synthesized through a similar route using acetyl chloride instead of 2-thienylacetyl chloride.
Characterization Analysis
Synthesized N-(2,6-Dimethylphenyl)acetamide can be characterized using various analytical techniques:
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Melting point determination (expected range: 182-184°C)
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass spectrometry (MS)
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Infrared spectroscopy (IR)
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Elemental analysis
These analytical approaches confirm the identity and purity of the synthesized compound.
Research Applications and Studies
Research involving N-(2,6-Dimethylphenyl)acetamide and its derivatives primarily focuses on their pharmacological properties and potential therapeutic applications.
Neurological Studies
Additional studies showed that DM-9384:
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Facilitated the acquisition process of avoidance responses in shuttle box active avoidance tasks
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Accelerated the acquisition process of correct responses in light-dark discrimination tasks
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Demonstrated dose-response curves that were bell-shaped, similar to other cognitive enhancers like aniracetam and arecoline
Structural Studies
Research on N-(2,6-Dimethylphenyl)-2-(2-thienyl)acetamide, a related compound, has revealed interesting crystallographic properties. The thienyl ring in this compound demonstrates disorder over two diagonally opposite positions, with the major component having a site-occupancy factor of 0.569. The molecule exhibits significant twisting with respect to the central amide group, with dihedral angles between the thienyl and benzene rings of 77.01° and 70.34° for the major and minor components, respectively .
In crystal structures, these molecules self-associate into chains along specific crystal planes via N—H⋯O hydrogen bonds, reinforced by complementary C—H⋯O contacts. These structural insights provide valuable information about the potential supramolecular behavior of N-(2,6-Dimethylphenyl)acetamide itself .
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